H-Pro-his-glu-OH
Overview
Description
“H-Pro-his-glu-OH” is a protein secreted by pathogenic mycobacteria through the Type VII secretion system . It targets LipY lipases to the cell surface via the ESX-5 Pathway . It has a molecular weight of 381.39 and a molecular formula of C₁₆H₂₃N₅O₆ .
Synthesis Analysis
Peptide synthesis involves overcoming two obstacles: statistical nature and the fact that carboxylic acids and 1º or 2º-amines do not form amide bonds on mixing . To accomplish the desired amide bond formation, all extraneous amine functions must be deactivated so they do not compete for the acylation reagent . Then, the designated carboxyl function must be selectively activated so that it will acylate the one remaining free amine .Molecular Structure Analysis
The molecular structure of “H-Pro-his-glu-OH” is represented by the molecular formula C₁₆H₂₃N₅O₆ . Its molecular weight is 381.39 .Chemical Reactions Analysis
Peptide hydrolysis has been involved in a wide range of biological, biotechnological, and industrial applications . The mechanisms of three distinct peptide bond cleaving enzymes, beta secretase (BACE1), insulin degrading enzyme (IDE), and bovine lens leucine aminopeptidase (BILAP), have been discussed .Physical And Chemical Properties Analysis
“H-Pro-his-glu-OH” is a protein with a molecular weight of 381.39 and a molecular formula of C₁₆H₂₃N₅O₆ . More detailed physical and chemical properties are not available in the search results.Scientific Research Applications
Inhibition Effects and Biological Activity
Inhibition of E-rosette Formation : A study by Abiko et al. (1979) found that a molecule similar to H-Pro-His-Glu-OH, specifically H-His-Pro-Ala-Glu-Asn-Gly-Lys-OH, and its analogs inhibit in vitro E-rosette formation. This suggests potential immunomodulatory properties (Abiko, Kumikawa, & Sekino, 1979).
Role in Peptide Amidation : Kizer et al. (1984) demonstrated the presence of enzymes in the rat brain and pituitary that convert p-Glu-His-Pro-Gly-OH into thyrotropin-releasing hormone, highlighting its role in peptide amidation processes (Kizer, Busby, Cottle, & Youngblood, 1984).
Hydrogen-Bond Structures in Proteins : Research by Takei, Takahashi, & Noguchi (2008) on the correlation between hydrogen-bond structures and C=O stretching frequencies of carboxylic acids, like those in Asp and Glu side chains, can provide insights into the roles of such components in enzymatic reactions, potentially applicable to H-Pro-His-Glu-OH (Takei, Takahashi, & Noguchi, 2008).
Peptidomimetics of GPE : A 2022 study by Turkez et al. on the tripeptide H-Gly-Pro-Glu-OH (GPE) and its analogs revealed their potential as novel molecules for treating disorders like Alzheimer's and Parkinson's disease due to their anti-inflammatory and antiapoptotic properties (Turkez, Ozdemir Tozlu, Tatar, et al., 2022).
TRF Activity in Synthetic Polypeptides : Burgus et al. (1970) noted the biological activity of synthetic polypeptide derivatives related to TRF, including tripeptides containing His, Pro, Glu, which is relevant for understanding the biological functions of similar peptides (Burgus, Dunn, Desiderio, et al., 1970).
Chemical Properties and Synthesis
Study on Peptides : The synthesis of peptides related to β-melanocyte-stimulating hormone, which includes Glu-His-Pro, as studied by Yajima, Okada, Kawatani, & Mizokami (1969), can provide valuable information on the synthesis and properties of similar peptides (Yajima, Okada, Kawatani, & Mizokami, 1969).
Peptide Catalyzed Reactions : Wiesner, Revell, Tonazzi, & Wennemers (2008) demonstrated the efficacy of H-D-Pro-Pro-Glu-NH2 as a catalyst in conjugate addition reactions, suggesting potential applications in synthesis and catalysis (Wiesner, Revell, Tonazzi, & Wennemers, 2008).
Identification of Enzymes : Research by Fischer & Spiess (1987) on the conversion of glutaminyl peptides in bovine pituitary extracts, including H-Gln-His-Pro-Gly-OH, provides insights into enzymatic processes relevant to similar peptides (Fischer & Spiess, 1987).
Additional Studies
NMR Studies on Proline Isomerization : Grathwohl & Wüthrich (1981) used 1H‐Nmr to measure the rate of cis–trans interconversion of X‐Pro bonds in oligopeptides, which can be applied to understanding the behavior of proline-containing peptides like H-Pro-His-Glu-OH (Grathwohl & Wüthrich, 1981).
Proton Transfer in Proteins : Lindemann & Zundel (1977) explored the nature of hydrogen bonds formed between carboxylic acid residues and histidine residues, relevant to the understanding of interactions within peptides like H-Pro-His-Glu-OH (Lindemann & Zundel, 1977).
properties
IUPAC Name |
(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]pentanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O6/c22-13(23)4-3-11(16(26)27)20-15(25)12(6-9-7-17-8-19-9)21-14(24)10-2-1-5-18-10/h7-8,10-12,18H,1-6H2,(H,17,19)(H,20,25)(H,21,24)(H,22,23)(H,26,27)/t10-,11-,12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJCRQOHDLCBHFA-SRVKXCTJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)NC(CC2=CN=CN2)C(=O)NC(CCC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CCC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
H-Pro-his-glu-OH |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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